molecular formula C17H13ClN2OS B2912920 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895123-32-7

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2912920
CAS No.: 895123-32-7
M. Wt: 328.81
InChI Key: VVGVFFGFICVHSD-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of pyrazinones It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a phenyl group attached to a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with phenylhydrazine to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfanyl and chlorophenyl groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
  • 4-(2-benzyl-4-chlorophenyl)-3-methyl-4H-1,2,4-triazole

Uniqueness

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its combination of a dihydropyrazinone core with a chlorophenyl and sulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the sulfanyl group allows for specific interactions with thiol-containing biomolecules, which may not be possible with other compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-6-13(7-9-14)12-22-16-17(21)20(11-10-19-16)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGVFFGFICVHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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